molecular formula C13H17N3O2 B11863144 tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate

tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate

Cat. No.: B11863144
M. Wt: 247.29 g/mol
InChI Key: QYPVTFOIHQCLMP-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 6-amino-7-methylindazole-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-8-10(14)6-5-9-7-15-16(11(8)9)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3

InChI Key

QYPVTFOIHQCLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N(N=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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